5-(4-chlorophenyl)-3-(4-methoxyphenyl)-1-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(4-chlorophenyl)-3-(4-methoxyphenyl)-1-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole is a useful research compound. Its molecular formula is C23H18ClF3N2O and its molecular weight is 430.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cyclooxygenase-1-selective Inhibitor
The compound is identified as a COX-1-selective inhibitor, where its structure aids in understanding interactions that could enhance oral bioavailability, without detailing dosage formulations. This focuses on its application in inhibiting cyclooxygenase-1, potentially for therapeutic uses related to inflammation and pain management, while specifically avoiding drug dosage discussions (S. Long et al., 2009).
Molecular Docking and Quantum Chemical Calculations
Studies have utilized molecular docking and quantum chemical calculations to understand the molecular structure, spectroscopic data, and intramolecular charge transfers of related compounds. These research applications highlight the compound's potential in various fields, including the development of new materials or pharmaceuticals, without venturing into drug dosage or side effect territories (A. Viji et al., 2020).
Antimicrobial Activity
Research has explored the antimicrobial activity of pyrazoline derivatives, suggesting potential applications in combating bacterial infections. This is significant for developing new antibacterial agents, focusing on the therapeutic potential rather than specific usage or side effects (Pinka Patel et al., 2013).
Corrosion Inhibition
The compound has been investigated for its corrosion inhibition performance on mild steel in acidic conditions. This application extends beyond pharmaceutical uses, demonstrating its potential in industrial and engineering fields to protect metals from corrosion without delving into pharmacological aspects (M. Yadav et al., 2016).
Synthesis and Structural Characterization
Research has also focused on the synthesis and structural characterization of similar pyrazoline derivatives for various applications, including as luminophores in organic light-emitting diodes (OLEDs). These studies offer insights into the compound's utility in materials science and optoelectronics, steering clear of direct medical applications (B. Kariuki et al., 2021).
Properties
IUPAC Name |
3-(4-chlorophenyl)-5-(4-methoxyphenyl)-2-[4-(trifluoromethyl)phenyl]-3,4-dihydropyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClF3N2O/c1-30-20-12-4-15(5-13-20)21-14-22(16-2-8-18(24)9-3-16)29(28-21)19-10-6-17(7-11-19)23(25,26)27/h2-13,22H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLMVYHKUVPXMMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.